molecular formula C11H23NO B15255876 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol

Cat. No.: B15255876
M. Wt: 185.31 g/mol
InChI Key: HHESYZSGDBTYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an aminomethyl group and an ethylcyclopentyl group attached to a propan-2-ol backbone. It is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol involves several steps. One common method includes the reaction of 3-ethylcyclopentanone with formaldehyde and ammonium chloride to form the intermediate 1-(aminomethyl)-3-ethylcyclopentanol. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-ethylcyclopentyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-4-9-5-6-11(7-9,8-12)10(2,3)13/h9,13H,4-8,12H2,1-3H3

InChI Key

HHESYZSGDBTYBU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.